2-(4-Aminophenoxy)-6-fluorobenzonitrile
Description
2-(4-Aminophenoxy)-6-fluorobenzonitrile (CAS: 1157011-71-6) is an aromatic nitrile derivative featuring a benzonitrile core substituted with a fluorine atom at the 6-position and a 4-aminophenoxy group at the 2-position. Its molecular formula is C₁₃H₉FN₂O, with a molecular weight of 228.23 g/mol . The compound is commercially available as a powder, stored at room temperature, and is utilized in life science research and specialty chemical synthesis . The presence of the 4-aminophenoxy moiety enables hydrogen bonding interactions, while the fluorine substituent influences electronic properties and lipophilicity.
Properties
IUPAC Name |
2-(4-aminophenoxy)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-2-1-3-13(11(12)8-15)17-10-6-4-9(16)5-7-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYONKOBSTSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial activity and antitumor activity, suggesting potential targets could be microbial cells or tumor cells.
Mode of Action
Related compounds have been shown to interact with their targets through membrane perturbation and intracellular interactions. This could potentially lead to disruption of essential cellular processes, resulting in the inhibition of microbial growth or tumor cell proliferation.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells or tumor cells, leading to their inhibition or death.
Pharmacokinetics
Similar compounds have shown nonlinear oral pharmacokinetics in humans. This suggests that the compound’s bioavailability could be influenced by factors such as dose, rate of absorption, and extent of absorption.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of essential cellular processes in microbial cells or tumor cells, resulting in their inhibition or death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Aminophenoxy)-6-fluorobenzonitrile. For instance, the presence of other compounds, pH, temperature, and other environmental conditions could potentially affect the compound’s stability and its interaction with its targets.
Biological Activity
2-(4-Aminophenoxy)-6-fluorobenzonitrile is an organic compound with significant potential in biological applications due to its unique structural features, including an amino group, ether linkage, and nitrile group. Its molecular formula is CHFNO, with a molecular weight of approximately 227.23 g/mol. The presence of these functional groups suggests that this compound may interact with various biological systems, which warrants a detailed examination of its biological activity.
The aminophenoxy moiety is commonly found in pharmaceuticals, enhancing the compound's potential therapeutic applications. The fluorination aspect is a strategic modification in drug design aimed at improving potency and bioavailability. Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to increased lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have explored the anticancer properties of similar fluorinated compounds. For instance, compounds related to this compound demonstrated antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The structural similarity suggests that this compound could exhibit similar effects, potentially inhibiting cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Selectivity and Targeting
The selectivity of this compound towards specific biological targets can be crucial for its therapeutic efficacy. Studies on analogous compounds have shown varying degrees of selectivity towards human kinases, which are critical in signaling pathways associated with cancer and other diseases. Understanding the structure-activity relationship (SAR) will be essential for optimizing this compound for specific therapeutic targets.
Case Study: Inhibition of Kinase Activity
A study examining similar compounds identified their activity against human kinases such as GSK-3β, CDK-2, and CDK-4. These kinases play significant roles in cell cycle regulation and proliferation. The findings indicated that modifications at specific positions on the aromatic rings significantly altered potency against these targets, suggesting that similar modifications on this compound may enhance its biological activity.
Table: Biological Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | GSK-3β | TBD | Potential for selective inhibition |
| 3-Aminophenyl-6-fluorobenzonitrile | CDK-2 | TBD | Variations in reactivity due to position |
| 2-Fluoro-6-methoxybenzonitrile | CDK-4 | TBD | Comparison shows different solubility |
Note: TBD indicates that specific data is yet to be determined.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound's aminophenoxy moiety is structurally similar to several known pharmaceuticals, indicating potential antimicrobial properties. Research into related compounds has shown that they can disrupt microbial cell membranes and interfere with essential biochemical pathways, leading to cell death. The nitrile group may also enhance the compound's bioactivity by improving its interaction with biological targets.
Pharmacological Studies
Initial studies suggest that 2-(4-Aminophenoxy)-6-fluorobenzonitrile may exhibit activity against specific diseases. Its fluorinated structure is commonly utilized in drug development to improve potency and bioavailability. Further investigation into its pharmacokinetics and therapeutic efficacy is warranted .
Material Science
Polymer Synthesis
This compound can serve as a precursor for synthesizing high-performance polymers, particularly polyamides. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to its aromatic nature .
Optoelectronic Applications
Fluorinated aromatic compounds are known for their interesting optoelectronic properties, making them suitable for applications in organic electronics. Research could explore the use of this compound in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its unique electronic properties may lead to improved performance.
Chemical Synthesis
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, allowing for the production of derivatives with enhanced biological or material properties. These derivatives can be tailored for specific applications in drug discovery or materials engineering .
Case Studies and Research Findings
Comparison with Similar Compounds
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile (3B)
- Structure : Replaces the 6-fluoro group with a trifluoromethyl (-CF₃) group.
- Molecular Weight : 279.0 g/mol (vs. 228.23 g/mol for the target compound) .
- Synthesis : Prepared via nucleophilic aromatic substitution (82% yield), similar to the target compound but using 2-fluoro-6-trifluoromethylbenzonitrile as the starting material .
- Enhanced lipophilicity due to the -CF₃ group may improve membrane permeability in biological applications.
2-Fluoro-6-(4-Methylphenoxy)benzonitrile
- Structure: Replaces the 4-aminophenoxy group with a 4-methylphenoxy group.
- Key Differences: The methyl group is electron-donating, increasing ring activation compared to the electron-neutral amino group . Lacks hydrogen-bonding capability, which may reduce solubility in polar solvents and affinity for biological targets requiring H-bond interactions.
2-(4-Bromophenoxy)benzonitrile
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile
- Structure: Features a cyano group and methyl substitution at the 2-position.
- Molecular Weight : 188.2 g/mol (lighter due to simpler substituents) .
- Increased steric hindrance from the methyl group may affect conformational flexibility.
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2-(4-Aminophenoxy)-6-fluorobenzonitrile | -F (6), -NH₂-C₆H₄-O- (2) | 228.23 | Amino, Fluorine, Nitrile | Hydrogen bonding, moderate lipophilicity |
| 2-(4-Aminophenoxy)-6-CF₃-benzonitrile | -CF₃ (6), -NH₂-C₆H₄-O- (2) | 279.0 | Amino, Trifluoromethyl | High lipophilicity, electron-withdrawing |
| 2-Fluoro-6-(4-methylphenoxy)benzonitrile | -F (6), -CH₃-C₆H₄-O- (2) | Not reported | Methyl, Fluorine | Electron-donating, reduced H-bond capacity |
| 2-(4-Bromophenoxy)benzonitrile | -Br (6), -C₆H₄-O- (2) | Higher than 228.23 | Bromine | Steric bulk, enhanced reactivity |
| 2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile | -F (6), -C(CN)(CH₃)₂ (2) | 188.2 | Cyano, Methyl | Steric hindrance, dual electron withdrawal |
Preparation Methods
Nucleophilic Aromatic Substitution Route
The most common synthetic approach to 2-(4-Aminophenoxy)-6-fluorobenzonitrile involves the nucleophilic aromatic substitution (SNAr) of a fluorinated nitrobenzonitrile derivative with 4-aminophenol. This method exploits the displacement of a leaving group (often a nitro or fluorine substituent) by the nucleophilic aminophenol under basic conditions.
- Starting materials: 2-fluoro-4-nitrobenzonitrile or 2-fluorobenzonitrile derivatives
- Nucleophile: 4-aminophenol
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature: Elevated, around 90 °C
- Reaction Time: Approximately 4 hours
Reaction Summary:
$$
\text{2-fluoro-4-nitrobenzonitrile} + \text{4-aminophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO}, 90^\circ C} \text{this compound}
$$
- 4-Aminophenol is dissolved in DMSO and heated to 90 °C.
- Potassium carbonate is added to deprotonate the phenol, enhancing nucleophilicity.
- The fluorobenzonitrile derivative is added slowly with stirring.
- After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
- The organic phases are washed, dried, and purified by recrystallization or chromatography.
Yields: Around 70-75% reported under optimized conditions.
This method is widely used due to its straightforwardness and relatively high yield, making it suitable for both research and industrial applications.
Multi-Step Chiral Synthesis Approach
A more complex synthetic route involves the preparation of chiral intermediates leading to the target compound, particularly when stereochemistry is relevant. This route has been reported in patent literature for related fluorobenzonitrile derivatives with amino and hydroxyethyl substituents.
- Step 1: Imidization of 4-nitrile-2-fluorobenzaldehyde with tert-butyl carbamate in the presence of sodium benzenesulfonate, formic acid, sodium carbonate, and sodium sulfate to form N-[(4-nitrile-2-fluorophenyl)methylene]tert-butyl carbamate.
- Step 2: Chiral addition reaction with trimethylnitrile silane catalyzed by a chiral inducer to yield (R)-N-[(4-nitrile-2-fluorophenyl)methyl]carbamic acid tert-butyl ester.
- Step 3: Hydrolysis to produce (R)-2-amino-2-[(4-nitrile-2-fluorophenyl)]acetic acid.
- Step 4: Reduction using sodium borohydride and iodine in tetrahydrofuran to afford 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorobenzonitrile.
Though this route targets a slightly different but structurally related compound, it provides insight into advanced synthetic strategies involving chiral centers and functional group transformations that could be adapted for this compound synthesis.
Industrial Scale Considerations
Industrial synthesis of fluorobenzonitrile derivatives often employs continuous flow reactors to enhance reaction control and yield. Key features include:
- Use of continuous flow to maintain consistent temperature and mixing.
- Optimization of solvent systems (e.g., DMF, DMSO) for solubility and reaction kinetics.
- Purification by recrystallization or chromatographic techniques to achieve high purity.
- Avoidance of hazardous reagents or intermediates (e.g., brominated compounds) for safety and environmental reasons.
An example from related fluorobenzonitrile production involves converting 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzonitrile via an oxime intermediate, highlighting the importance of mild and scalable conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-fluoro-4-nitrobenzonitrile, 4-aminophenol | K₂CO₃, DMSO, 90 °C, 4 h | ~71 | Straightforward SNAr, commonly used in research |
| Chiral Multi-Step Synthesis | 4-nitrile-2-fluorobenzaldehyde, tert-butyl carbamate | Sodium benzenesulfonate, formic acid, chiral catalyst, NaBH₄, THF | 62-92 | Complex, stereoselective, suitable for chiral targets |
| Industrial Process (Related) | 4-fluoro-2-methylbenzaldehyde | Hydroxylamine hydrochloride, N,N-diisopropylethylamine, ethanol | ~85-90 | Scalable, avoids hazardous reagents, uses mild conditions |
Research Findings and Notes
- The nucleophilic aromatic substitution reaction is favored due to the electron-withdrawing cyano and fluorine groups activating the aromatic ring towards nucleophilic attack.
- Potassium carbonate is an effective base to deprotonate the phenol, increasing nucleophilicity without causing side reactions.
- Elevated temperatures (around 90 °C) facilitate the substitution reaction but must be controlled to avoid decomposition.
- The use of DMSO or DMF as solvents provides good solubility for reactants and supports high reaction rates.
- Chiral synthetic routes, while more complex, allow for the preparation of enantiomerically pure compounds when required for biological activity.
- Industrial methods emphasize safety, environmental considerations, and scalability, often employing continuous flow reactors and avoiding toxic intermediates.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-Aminophenoxy)-6-fluorobenzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nitrile and fluorine groups. For example, substituting a halogen (e.g., fluorine) at the 6-position with 4-aminophenol under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C .
- Optimization : Monitor reaction progress using HPLC or TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may require anhydrous solvents and inert atmospheres to prevent oxidation of the amine group .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (e.g., splitting patterns for fluorine coupling) and amine protons (δ ~5–6 ppm).
- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve bond angles and confirm substitution patterns, as demonstrated for structurally similar fluorobenzonitriles .
Q. What are the stability considerations for this compound under varying storage conditions?
- Handling : Store in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation of the aminophenoxy group.
- Decomposition Risks : Amines are prone to oxidation; use antioxidants (e.g., BHT) in solution phases. Monitor via LC-MS for byproducts like quinone derivatives .
Advanced Research Questions
Q. How does the electronic nature of the fluorobenzonitrile core influence reactivity in cross-coupling or functionalization reactions?
- Mechanistic Insight : The fluorine atom at the 6-position activates the aromatic ring for electrophilic substitution at the ortho/para positions, while the nitrile group directs nucleophilic attacks. DFT calculations can predict reactive sites .
- Case Study : Fluorobenzonitrile derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids at the 4-position (relative to fluorine), requiring Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
Q. What strategies mitigate competing side reactions during functional group interconversion (e.g., amine protection/deprotection)?
- Amine Protection : Use Boc (tert-butyloxycarbonyl) or Fmoc groups to prevent unwanted nucleophilic attacks. For example, protect the 4-aminophenoxy group before introducing additional electrophiles .
- Challenges : Deprotection with TFA may degrade the nitrile group; milder conditions (e.g., HCl/dioxane) are recommended .
Q. How can computational modeling guide the design of this compound derivatives for biological activity screening?
- Approach : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). The fluorobenzonitrile scaffold shows affinity for hydrophobic pockets, while the aminophenoxy group may hydrogen-bond with catalytic residues .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What analytical methods resolve contradictions in reported biological activities of fluorobenzonitrile analogs?
- Case Study : Discrepancies in antimicrobial activity (e.g., against E. coli) may arise from differences in bacterial strain susceptibility or compound solubility. Use standardized MIC assays (CLSI guidelines) and DMSO controls ≤1% v/v .
- Data Normalization : Report activities relative to positive controls (e.g., ciprofloxacin) and account for batch-to-batch purity variations via HPLC .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines for cyanide-containing compounds) .
Q. How can reaction scalability be balanced with yield and purity for multi-step syntheses involving this compound?
- Process Chemistry : Optimize stepwise:
Step 1 : NAS reaction (scale to 50 g with reflux condenser).
Step 2 : Recrystallization (ethanol/water) to >98% purity.
- Trade-offs : Higher temperatures may improve reaction rates but risk decomposition; use process analytical technology (PAT) for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
